![molecular formula C15H24N2O3 B2571108 N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361838-56-2](/img/structure/B2571108.png)
N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MMCP-P4C, is a compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative that has been synthesized using specific methods, and it has been found to have unique biochemical and physiological effects. In
作用機序
The exact mechanism of action of N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act on certain receptors in the brain and nervous system. Specifically, it has been found to interact with the dopamine D2 receptor and the sigma-1 receptor. These interactions may contribute to the unique effects of this compound on the brain and nervous system.
Biochemical and Physiological Effects:
This compound has been found to have several unique biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been found to increase dopamine release in certain areas of the brain. Additionally, this compound has been found to have analgesic effects, and it may be useful in studying pain pathways.
実験室実験の利点と制限
One advantage of using N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its unique effects on the brain and nervous system. This may make it useful in studying certain neurological disorders or pain pathways. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential therapeutic use for certain conditions, such as pain or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and nervous system. Finally, this compound may be useful in developing new drugs or treatments for certain conditions, and further research in this area is warranted.
Conclusion:
In conclusion, this compound is a compound that has been studied for its potential use in scientific research. Its unique effects on the brain and nervous system make it a promising candidate for studying certain neurological disorders or pain pathways. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps. First, the starting material, cyclopropylamine, is reacted with formaldehyde to form a cyclopropylmethanol intermediate. This intermediate is then converted to the corresponding mesylate, which is reacted with N-methyl-2-propenamide to give the desired product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have unique effects on the brain and nervous system, and it may be useful in studying certain neurological disorders. This compound has also been studied for its potential use in drug discovery, as it may have therapeutic potential for certain conditions.
特性
IUPAC Name |
N-[1-(methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-4-13(18)17-9-5-12(6-10-17)14(19)16(2)15(7-8-15)11-20-3/h4,12H,1,5-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIPKMUVUJTDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCN(CC1)C(=O)C=C)C2(CC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

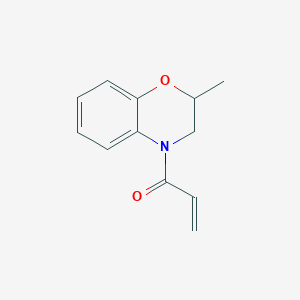
![7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2571028.png)
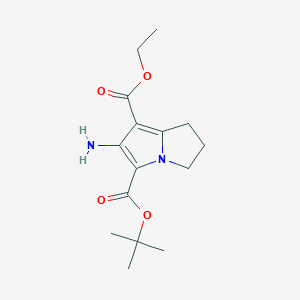
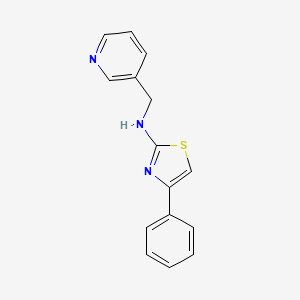
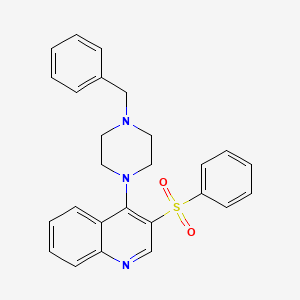
![2-(4-Chlorophenyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2571036.png)
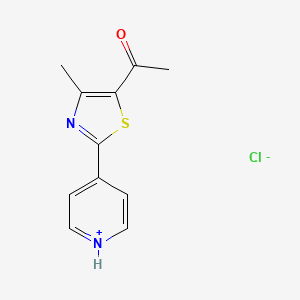


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2571043.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571044.png)
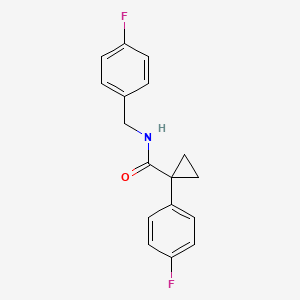
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2571046.png)
![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2571048.png)